molecular formula C10H15NO5 B564434 3-O-甲基多巴一水合物 CAS No. 200630-46-2

3-O-甲基多巴一水合物

货号 B564434
CAS 编号: 200630-46-2
分子量: 229.232
InChI 键: IDRRCKUGGXLORG-FJXQXJEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-Methyldopa (3-OMD) is a metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), a drug used for the treatment of Parkinson’s disease .


Synthesis Analysis

Theoretical analysis suggests that 3-O-Methyldopa Monohydrate has a chemical formula of C10H15NO5, an exact mass of 229.10, and a molecular weight of 229.230 .


Molecular Structure Analysis

The molecular structure of 3-O-Methyldopa Monohydrate consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Chemical Reactions Analysis

3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . For methyldopa analysis, the Co3O4/g-C3N4/ILCPE sensor offers a relatively low LOD, a large dynamic range, and good sensitivity .


Physical And Chemical Properties Analysis

The chemical formula of 3-O-Methyldopa Monohydrate is C10H13NO4, and it has a molar mass of 211.217 g·mol−1 .

科学研究应用

Neuroprotection in Parkinson’s Disease

  • Scientific Field : Neuroscience
  • Application Summary : 3-O-Methyldopa (3-OMD), a metabolite of L-DOPA, has been found to inhibit astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA . This research suggests that L-DOPA exerts its neuroprotective effect on dopaminergic neurons via astrocytes and that 3-OMD competes with L-DOPA by acting on target molecule(s) released from astrocytes .
  • Methods of Application : The study examined changes in the numbers of dopaminergic neurons after treatment with L-DOPA and 3-OMD or entacapone, a peripheral COMT inhibitor, using primary cultured mesencephalic neurons and striatal astrocytes .
  • Results : The neuroprotective effect of 25 µM L-DOPA was almost completely inhibited by simultaneous treatment with 3-OMD (10 or 100 µM), and was enhanced by concomitant treatment with entacapone (0.3 µM) .

Pharmacokinetics in Parkinson’s Disease Treatment

  • Scientific Field : Pharmacokinetics
  • Application Summary : 3-O-Methyldopa (3-OMD), a major metabolite of L-DOPA, has been studied for its effects on the pharmacokinetics of L-DOPA in Parkinsonian patients . The study aimed to determine the pharmacokinetics of L-DOPA used as monotherapy or in combination with ropinirole, in patients with advanced Parkinson’s Disease .
  • Methods of Application : The study involved 27 patients with idiopathic Parkinson’s Disease. Thirteen patients received both L-DOPA and ropinirole, and fourteen administered L-DOPA monotherapy .

Potential Toxicity in Parkinson’s Disease Treatment

  • Scientific Field : Toxicology
  • Application Summary : Some studies have proposed that 3-O-Methyldopa (3-OMD) increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage . Other toxic effects could be oxidative DNA damage which can cause cell death, a decrease in locomotor activities and diminishment in mitochondrial membrane potential .
  • Methods of Application : The study involved patients with Parkinson’s disease who were treated with L-DOPA. The levels of 3-OMD and homocysteine were measured and their effects were analyzed .
  • Results : Higher levels of 3-OMD were found in the plasma and cerebrospinal fluid of Parkinson’s disease patients taking L-DOPA . These elevated levels of 3-OMD were associated with increased homocysteine levels, cardiovascular disease, neuronal damage, oxidative DNA damage, decreased locomotor activities, and diminished mitochondrial membrane potential .

Inhibition of Striatal Uptake of Tyrosine

  • Scientific Field : Neuroscience
  • Application Summary : 3-O-Methyldopa (3-OMD) has been found to inhibit the striatal uptake of tyrosine . This inhibition could potentially affect the synthesis of dopamine, as tyrosine is a precursor to dopamine .
  • Methods of Application : The study involved measuring the levels of tyrosine and dopamine in the striatum of Parkinson’s disease patients treated with L-DOPA .
  • Results : Higher levels of 3-OMD were associated with decreased striatal uptake of tyrosine, which could potentially lead to decreased synthesis of dopamine .

安全和危害

3-O-Methyldopa Monohydrate is to be used only for scientific research and development. It is not for use in humans or animals . Symptoms of exposure to this compound include edema (fluid retention), fever, diarrhea, mental depression, hepatic toxicity, arthralgia (with or without joint swelling), leukopenia, breast enlargement, amenorrhea, pancreatitis, myocarditis, and hemolytic anemia .

未来方向

Recent studies suggest that 3-OMD has some effects on the chronic treatment of L-DOPA . There are some evidences about it: Higher levels of dyskinesia, L-DOPA related motor dysfunction, Inhibition of striatal uptake of tyrosine, Competition with L-DOPA for the blood–brain barrier transporter system, Inhibition of dopamine release . Further studies are warranted to exploit other potential biomarkers highlighted using our approach .

属性

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRRCKUGGXLORG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036109
Record name 3-Methoxy-L-tyrosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyldopa Monohydrate

CAS RN

200630-46-2
Record name 3-O-Methyldopa monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-L-tyrosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLDOPA MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
X Bai, L Zhou, Y Wu, L Xie - Journal of Food Science, 2023 - Wiley Online Library
Small‐leaved Kuding tea (SLKDT) obtained from Ligustrum robustum is a traditional tea substitute in southern China and has a range of physiological effects. However, the changes in …
Number of citations: 1 ift.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。